Cas no 2649079-67-2 (5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole)

5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole is a specialized heterocyclic compound featuring an isocyanate functional group attached to a thiazole core. Its unique structure, incorporating both a methoxy substituent and a sterically hindered isocyanate moiety, makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks. The compound’s reactivity allows for selective modifications, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its stability under controlled conditions ensures reliable handling in synthetic workflows. The thiazole ring contributes to enhanced electronic properties, making it useful in designing bioactive molecules or functional materials. Proper storage under inert conditions is recommended to preserve its reactivity.
5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole structure
2649079-67-2 structure
Product name:5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
CAS No:2649079-67-2
MF:C8H10N2O2S
Molecular Weight:198.242200374603
CID:5843742
PubChem ID:165868065

5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole 化学的及び物理的性質

名前と識別子

    • 2649079-67-2
    • EN300-1998766
    • 5-(2-isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
    • 5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
    • インチ: 1S/C8H10N2O2S/c1-8(2,10-5-11)6-4-9-7(12-3)13-6/h4H,1-3H3
    • InChIKey: NGYHGVWQMHGMML-UHFFFAOYSA-N
    • SMILES: S1C(=NC=C1C(C)(C)N=C=O)OC

計算された属性

  • 精确分子量: 198.04629874g/mol
  • 同位素质量: 198.04629874g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 226
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 79.8Ų

5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1998766-0.05g
5-(2-isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
2649079-67-2
0.05g
$1393.0 2023-09-16
Enamine
EN300-1998766-10.0g
5-(2-isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
2649079-67-2
10g
$7128.0 2023-05-26
Enamine
EN300-1998766-1g
5-(2-isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
2649079-67-2
1g
$1658.0 2023-09-16
Enamine
EN300-1998766-1.0g
5-(2-isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
2649079-67-2
1g
$1658.0 2023-05-26
Enamine
EN300-1998766-0.25g
5-(2-isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
2649079-67-2
0.25g
$1525.0 2023-09-16
Enamine
EN300-1998766-0.1g
5-(2-isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
2649079-67-2
0.1g
$1459.0 2023-09-16
Enamine
EN300-1998766-2.5g
5-(2-isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
2649079-67-2
2.5g
$3249.0 2023-09-16
Enamine
EN300-1998766-5g
5-(2-isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
2649079-67-2
5g
$4806.0 2023-09-16
Enamine
EN300-1998766-0.5g
5-(2-isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
2649079-67-2
0.5g
$1591.0 2023-09-16
Enamine
EN300-1998766-5.0g
5-(2-isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole
2649079-67-2
5g
$4806.0 2023-05-26

5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole 関連文献

5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazoleに関する追加情報

Recent Advances in the Application of 5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole (CAS: 2649079-67-2) in Chemical Biology and Pharmaceutical Research

The compound 5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole (CAS: 2649079-67-2) has recently emerged as a promising building block in medicinal chemistry and chemical biology research. This heterocyclic isocyanate derivative has attracted significant attention due to its unique reactivity profile and potential applications in drug discovery. Recent studies have demonstrated its utility as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and covalent protein modifiers.

Structural analysis reveals that the 1,3-thiazole core provides both hydrogen bond acceptor properties and π-stacking capabilities, while the isocyanate group offers a reactive handle for selective modification of biomolecules. The methoxy substituent at the 2-position contributes to the compound's stability and influences its electronic properties. Researchers at several pharmaceutical companies have incorporated this scaffold into lead optimization programs targeting various disease pathways.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists utilized 2649079-67-2 as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's isocyanate group enabled efficient conjugation to cysteine residues in the target protein, resulting in irreversible inhibitors with improved selectivity profiles. This work demonstrated the compound's potential in developing next-generation covalent drugs for autoimmune diseases and hematological malignancies.

Another significant application was reported in Chemical Science, where researchers employed 5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole as a chemical probe for protein labeling. The study highlighted the compound's ability to selectively modify proteins under physiological conditions, with the thiazole moiety serving as a fluorescent tag for detection. This dual functionality makes it particularly valuable for target identification and validation studies in drug discovery.

Recent synthetic methodology developments have expanded the utility of this compound. A 2024 Nature Communications paper described a novel photocatalytic protocol for the late-stage functionalization of 2649079-67-2 derivatives, enabling rapid diversification of the thiazole core. This advancement has significantly accelerated structure-activity relationship studies in several drug discovery programs.

From a safety and pharmacokinetic perspective, preliminary ADMET studies suggest that derivatives of this scaffold generally exhibit favorable metabolic stability and membrane permeability. However, researchers note that the reactivity of the isocyanate group requires careful consideration in formulation development. Several pharmaceutical companies have included this compound in their fragment-based drug discovery libraries, recognizing its potential to yield novel chemotypes.

Looking forward, the unique properties of 5-(2-Isocyanatopropan-2-yl)-2-methoxy-1,3-thiazole position it as a valuable tool in chemical biology and drug discovery. Ongoing research is exploring its application in PROTAC design, where its ability to form stable covalent bonds with target proteins may offer advantages in ternary complex formation. The compound's commercial availability and well-characterized reactivity make it particularly attractive for academic and industrial researchers alike.

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